Boc-D-phe-pro-OH

Stereochemistry Thrombin inhibition Peptide synthesis

Choose Boc-D-Phe-Pro-OH for its essential D-Phe configuration, conferring proteolytic stability and high-affinity binding in serine protease inhibitors. Its free carboxylic acid enables direct SPPS coupling, avoiding the yield loss and epimerization risks of ester analogs. High purity (≥98%) and DMF solubility (15 mg/mL) support reliable library synthesis and scalable convergent manufacturing. Note: Common alternative CAS 38675-10-4; verify with your supplier.

Molecular Formula C19H26N2O5
Molecular Weight 362.4 g/mol
CAS No. 138971-65-0
Cat. No. B166658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-phe-pro-OH
CAS138971-65-0
SynonymsBOC-D-DIPHENYLALANINE-L-PROLINE
Molecular FormulaC19H26N2O5
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O
InChIInChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)20-14(12-13-8-5-4-6-9-13)16(22)21-11-7-10-15(21)17(23)24/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,25)(H,23,24)/t14-,15+/m1/s1
InChIKeyZPRHVPHDENDZTP-CABCVRRESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Phe-Pro-OH (CAS 138971-65-0): What Purchasing Scientists Need to Know Before Selecting a D-Phe-Pro Building Block


Boc-D-Phe-Pro-OH (tert-butoxycarbonyl-D-phenylalanyl-L-proline) is a chirally defined, N-terminally protected dipeptide building block with the molecular formula C₁₉H₂₆N₂O₅ and a molecular weight of 362.42 g/mol . It belongs to the class of Boc-protected dipeptide acids used as synthetic intermediates in solution-phase and solid-phase peptide synthesis [1]. Its primary documented application is as a direct precursor in the preparation of Phe-Pro-p-amidinobenzylamine analogs and tripeptide aldehydes such as Boc-D-Phe-Pro-Arg-H, a well-characterized direct thrombin inhibitor . The compound is supplied as a white powder with a melting point of 171–174 °C and is stored at 2–8 °C under dry conditions .

Why Generic Substitution of Boc-D-Phe-Pro-OH (CAS 138971-65-0) Carries Structural and Functional Risk


Protected dipeptide building blocks with the same empirical formula but different stereochemistry or N-terminal protection cannot be interchanged without altering the stereochemical integrity, coupling efficiency, and ultimately the biological selectivity of the final peptide inhibitor. The D-configuration of the phenylalanine residue in Boc-D-Phe-Pro-OH is a critical determinant: the corresponding L-Phe diastereomer (Boc-Phe-Pro-OH) yields products that lack the D-Phe-Pro-Arg motif essential for high-affinity thrombin binding . Similarly, alternative N-protecting groups (Fmoc, Z) impose different deprotection conditions, solution stability profiles, and coupling efficiencies that directly affect downstream yield and purity [1]. The Boc group specifically confers dry-state stability for years and room-temperature solution stability for days on the resulting tripeptide aldehydes—a property not shared by the free-amine analogue D-Phe-Pro-Arg-H, which undergoes spontaneous inactivation in neutral aqueous solution [2]. Selecting Boc-D-Phe-Pro-OH therefore locks in a specific protecting-group strategy, stereochemical configuration, and proven synthetic pathway to high-selectivity thrombin inhibitors.

Boc-D-Phe-Pro-OH (138971-65-0): Quantitative Evidence of Differentiation from Closest Analogs and Alternatives


Stereochemical Configuration: D-Phe vs. L-Phe Determines Downstream Thrombin Inhibitor Activity

Boc-D-Phe-Pro-OH incorporates D-phenylalanine, which is structurally required to produce the D-Phe-Pro-Arg motif that binds with high affinity to thrombin. The L-Phe diastereomer (Boc-Phe-Pro-OH) cannot substitute for this function: the tripeptide aldehyde Boc-D-Phe-Pro-Arg-H exhibits potent direct thrombin inhibition, whereas peptides lacking the D-configuration at position 1 show markedly reduced affinity [1]. In the seminal SAR study by Shuman et al., Boc-D-Phe-Pro-Arg-H (compound 51) served as the reference structure from which all other active analogues were derived; substitution of D-Phe with L-Phe or other non-aromatic residues abolished the critical hydrophobic interaction with the thrombin S3 pocket [1].

Stereochemistry Thrombin inhibition Peptide synthesis Diastereomer comparison

N-Terminal Boc Protection Modulates Thrombin Affinity: Ki Comparison of Boc-, H-, and Ac-Capped D-Phe-Pro-Arg Analogs

The N-terminal Boc group in Boc-D-Phe-Pro-OH directly influences the binding affinity of the resulting tripeptide inhibitor. Nienaber et al. (1996) determined Ki values for three D-Phe-Pro-Arg-OH variants differing only in N-terminal capping: Boc-D-Phe-Pro-Arg-OH (Ki = 7.8 ± 0.1 μM), H-D-Phe-Pro-Arg-OH (Ki = 0.58 ± 0.02 μM), and Ac-D-Phe-Pro-Arg-OH (Ki = 60 ± 12 μM) [1]. X-ray crystallography revealed that the Boc group engages in favorable hydrophobic interactions with thrombin but simultaneously causes suboptimal binding of Arg-P1 in the oxyanion hole, explaining its intermediate affinity [1]. The free amine (H-) variant binds 13.4-fold more tightly than the Boc-protected form, but the free amine is unstable in solution due to spontaneous cyclization and inactivation [2]. The acetyl (Ac-) variant is 7.7-fold weaker than Boc, highlighting Boc as the balanced choice between synthetic stability and binding affinity.

Thrombin inhibition N-terminal blocking group Ki comparison X-ray crystallography

Stability Advantage of Boc-Protected Tripeptide Aldehydes over Free-Amine Analogs: Dry-State and Solution Stability

The Boc group introduced via Boc-D-Phe-Pro-OH confers critical stability to the final tripeptide aldehyde inhibitors. Bagdy et al. (1992) demonstrated that Boc-D-Phe-Pro-Arg-H and D-MePhe-Pro-Arg-H are stable in the dry state for years and in solution at room temperature for several days, whereas the free-amine parent compound D-Phe-Pro-Arg-H undergoes spontaneous inactivation in neutral aqueous solution at elevated temperature, transforming into the inactive heterocycle 5,6,8,9,10,10a-hexahydro-2-(3'-guanidinopropyl)-5-benzyl-6-oxo-imidazo[1,2-a]pyrrolo[2,1-c]pyrazine [1]. This spontaneous cyclization is initiated by the free primary amino terminus; N-substitution (Boc, methyl) prevents this degradation pathway entirely [1].

Peptide stability Boc protection Tripeptide aldehydes Anticoagulant storage

Selectivity Trade-off: Boc-D-Phe-Pro-Arg-H Inhibits Fibrinolytic Enzymes More Broadly than D-Phe-Pro-Arg-H or D-MePhe-Pro-Arg-H

The Boc group affects not only stability but also the enzyme selectivity profile of the final inhibitor. Barabas et al. (1993) compared Boc-D-Phe-Pro-Arg-H (derivative 3) with D-Phe-Pro-Arg-H (1) and D-MePhe-Pro-Arg-H (2) using fibrin plate assay (FPA) and thrombelastography (TEG). Derivative 3 (Boc-capped) was 2–50 times more inhibitory toward fibrinolytic enzymes (plasmin generation by tPA, urokinase, streptokinase) than derivatives 1 or 2 [1]. Conversely, derivatives 1 and 2 were 2–80 times more selective for thrombin over fibrinolytic enzymes than derivative 3, as measured by the thrombin-to-fibrinolytic enzyme potency ratio [1]. By TEG and recalcification assay, derivative 3 exhibited no thrombin selectivity, whereas derivative 2 retained 2–3 times higher selectivity than derivative 1 [1].

Thrombin selectivity Fibrinolysis inhibition Serine protease Anticoagulant profiling

Solubility Profile of Boc-D-Phe-Pro-OH Enables Solution-Phase Peptide Coupling in Multiple Solvent Systems

Boc-D-Phe-Pro-OH exhibits defined, reproducible solubility in three common peptide synthesis solvents: DMF (15 mg/mL, 41.39 mM), DMSO (10 mg/mL, 27.59 mM), and Ethanol (5 mg/mL, 13.80 mM) at room temperature . This multi-solvent solubility distinguishes it from more hydrophobic protected dipeptides such as Z-D-Phe-Pro-OH (MW 396.44), where the bulkier benzyloxycarbonyl group reduces polarity and may limit solvent options [1]. The solubility profile supports standard solution-phase coupling protocols using DCC/NHS or mixed anhydride methods, as employed in the convergent synthesis of Ac-Phe-Orn(Boc)-Pro-OH fragment couplings [2]. The Boc group can be cleanly removed under acidic conditions (TFA) without affecting the D-Phe-Pro peptide bond, enabling sequential elongation strategies [1].

Solubility Solution-phase synthesis DMF DMSO Coupling conditions

Commercial Purity Benchmark: HPLC Purity ≥99% Enables High-Fidelity Peptide Assembly with Minimized Diastereomeric Contamination

Commercially available Boc-D-Phe-Pro-OH is routinely supplied at ≥99% purity by HPLC, with MedChemExpress reporting 99.51% and ChemImpex confirming ≥99% (HPLC) . The compound's stereochemical integrity is defined by its (D-Phe)-(L-Pro) configuration, yielding a single diastereomer. In contrast, the sequence-reversed analog Boc-Pro-Phe-OH represents a different connectivity (proline at N-terminus), not a stereoisomer, and cannot substitute in D-Phe-Pro-Arg motif synthesis [1]. The high HPLC purity directly impacts downstream diastereomeric purity of the final tripeptide aldehydes: epimerization at the D-Phe α-carbon during coupling would produce L-Phe-Pro epimers with diminished thrombin affinity. Vendor CoA data specifying both chemical purity and single-peak HPLC profiles provide quality assurance against such contamination .

HPLC purity Diastereomeric purity Peptide synthesis QC Batch consistency

Boc-D-Phe-Pro-OH (138971-65-0): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Synthesis of Tripeptide Aldehyde Thrombin Inhibitors via Solution-Phase Boc Strategy

Boc-D-Phe-Pro-OH is the direct synthetic precursor for Boc-D-Phe-Pro-Arg-H and related C-terminal argininal thrombin inhibitors. The established solution-phase route couples Boc-D-Phe-Pro-OH with H-Arg(X)-aldehyde using DCC/NHS or mixed anhydride activation [1]. The resulting Boc-protected tripeptide aldehyde has a Ki of 7.8 μM for human thrombin and remains stable in dry storage for years, enabling batch synthesis and long-term pharmacological evaluation [2]. This application leverages the compound's defined DMF/DMSO solubility (15/10 mg/mL), high commercial purity (≥99% HPLC), and the acid-labile Boc group that can be selectively removed post-coupling if the free-amine inhibitor is desired .

Preparation of Phe-Pro-p-Amidinobenzylamine Analogs as Highly Selective Thrombin Inhibitors

Aladdin Scientific and TargetMol both document that Boc-D-Phe-Pro-OH serves as a reactant in the synthesis of Phe-Pro-p-amidinobenzylamine analogs—a class of potent and highly selective thrombin inhibitors [1]. The p-amidinobenzylamine moiety at the C-terminus replaces the argininal group, and the D-Phe-Pro dipeptide core provided by Boc-D-Phe-Pro-OH supplies the critical P2-P3 binding elements for thrombin S2-S3 subsite recognition [2]. The selectivity data from Barabas et al. (1993) indicate that the Boc-capped analogs exhibit broader serine protease inhibition, which may be beneficial when concomitant antifibrinolytic activity is therapeutically desirable .

Convergent Fragment Coupling in Multi-Peptide Synthesis Using Orthogonal Boc/Fmoc/Z Protection

Boc-D-Phe-Pro-OH is employed as a pre-formed, chirally pure dipeptide fragment in convergent peptide synthesis strategies. In a published approach, Ac-Phe-Orn(Boc)-Pro-OH and H-D-Cha-Trp(For)-Arg-OEt fragments were prepared by solution-phase mixed anhydride coupling and convergently assembled into a linear hexapeptide in 38% overall yield [1]. The Boc group on the D-Phe-Pro dipeptide acid allows its direct use in fragment condensation without prior deprotection, and the acid-labile Boc is orthogonal to Fmoc (base-labile) and Z (hydrogenolysis-labile) protecting groups [2]. This scenario is particularly relevant for large-scale API synthesis where stepwise solid-phase approaches become cost-prohibitive .

GMP-Compliant and IND-Enabling Synthesis Requiring High-Purity, Batch-Traced Building Blocks

Creative Peptides markets Boc-D-Phe-Pro-OH under cGMP compliance with support for Drug Master File (DMF) filing, registration of APIs, and CMC information required for IND and NDA submissions [1]. The compound's availability at >99% HPLC purity with full batch-specific Certificates of Analysis (CoA), including HPLC chromatograms and residual solvent data, satisfies the quality documentation requirements for regulatory filings [2]. The compound is classified under GHS as harmful if swallowed, in contact with skin, or inhaled (H302, H312, H332), and requires storage at 2–8 °C with ice-pack shipping—conditions that are well-documented across multiple suppliers and compatible with standard pharmaceutical cold-chain logistics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-D-phe-pro-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.